去甲灰黄霉素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

抗癌潜力

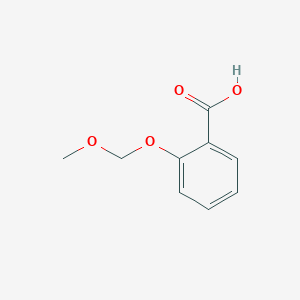

去甲灰黄霉素是灰黄霉素的衍生物,在癌症研究中显示出潜力。灰黄霉素破坏了人癌细胞中的有丝分裂和细胞分裂,这表明其衍生物,包括去甲灰黄霉素,可能具有相似的特性。灰黄霉素及其代谢物(如去甲灰黄霉素)的这一方面为癌症治疗研究开辟了可能性 (Aris 等,2022)。

合成和结构分析

关于去甲灰黄霉素的研究包括其合成和结构分析。酚类化合物 6-O-去甲灰黄霉素和 4-O-去甲灰黄霉素(灰黄霉素的两种代谢物)已使用单晶 X 射线分析等技术合成和分析。此类研究有助于在分子水平上更深入地了解这些化合物,这对于它们在包括药物在内的各个领域的潜在应用至关重要 (Rønnest 等,2010)。

等离子体处理研究

已经进行了对等离子体辐照对灰黄霉素及其衍生物的影响的研究。尽管此类研究主要集中在灰黄霉素上,但它们提供了有关类似处理如何影响其衍生物(如去甲灰黄霉素)的见解。例如,发现等离子体辐照增加了灰黄霉素的可湿性,但没有提高其溶解速率。这些发现对灰黄霉素及其衍生物在药物制剂中的加工和应用具有影响 (Naseem 等,2004)。

体外抗真菌活性

去甲灰黄霉素是从抗真菌抗生素灰黄霉素中衍生的,是针对植物病原体的抗真菌活性的研究的一部分。研究包括鉴定产灰黄霉素的真菌并评估它们的抗真菌活性,这间接地说明了其衍生物(包括去甲灰黄霉素)在农业中对抗真菌病害以及可能在医学应用中的潜在应用 (Park 等,2005)。

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Desmethylgriseofulvin involves the reduction of Griseofulvin to Desmethylgriseofulvin.", "Starting Materials": [ "Griseofulvin", "Sodium borohydride", "Methanol", "Acetic acid" ], "Reaction": [ "Griseofulvin is dissolved in methanol and acetic acid.", "Sodium borohydride is added to the solution.", "The mixture is stirred at room temperature for several hours.", "The reaction is quenched with water.", "The resulting mixture is extracted with ethyl acetate.", "The organic layer is dried over sodium sulfate.", "The solvent is removed under reduced pressure to yield Desmethylgriseofulvin." ] } | |

CAS 编号 |

5128-41-6 |

分子式 |

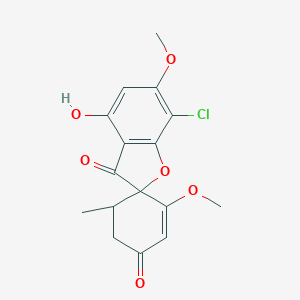

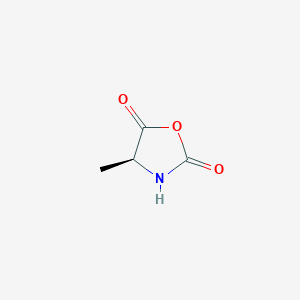

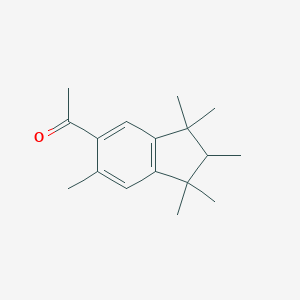

C16H15ClO6 |

分子量 |

338.74 g/mol |

IUPAC 名称 |

(2S,5'R)-7-chloro-4-hydroxy-3',6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione |

InChI |

InChI=1S/C16H15ClO6/c1-7-4-8(18)5-11(22-3)16(7)15(20)12-9(19)6-10(21-2)13(17)14(12)23-16/h5-7,19H,4H2,1-3H3/t7-,16+/m1/s1 |

InChI 键 |

KTICLSBYPHKDMM-QZTNRIJFSA-N |

手性 SMILES |

C[C@@H]1CC(=O)C=C([C@]12C(=O)C3=C(O2)C(=C(C=C3O)OC)Cl)OC |

SMILES |

CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3O)OC)Cl)OC |

规范 SMILES |

CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3O)OC)Cl)OC |

同义词 |

(1’S,6’R)-7-Chloro-4-hydroxy-2’,6-dimethoxy-6’-methylspiro[benzofuran-2(3H),1’-[2]cyclohexene]-3,4’-dione; (1’S-trans)- 7-Chloro-4-hydroxy-2’,6-dimethoxy-6’-methylspiro_x000B_[benzofuran-2(3H),1’-[2]cyclohexene]-3,4’-dione; 4-Desmethylgriseofulvin; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main metabolic pathways of griseofulvin in humans?

A1: In humans, griseofulvin is primarily metabolized in the liver by microsomal enzymes into its main metabolite, 6-desmethylgriseofulvin. [] This metabolite, along with a small amount of griseofulvin itself, 4-desmethylgriseofulvin, and other minor metabolites, are excreted in the urine. [] Interestingly, 6-desmethylgriseofulvin is found both in its free form and as a glucuronide conjugate in the urine. []

Q2: How does the route of administration affect the absorption of griseofulvin?

A2: Research shows that the formulation of griseofulvin significantly impacts its absorption. A corn oil-in-water emulsion containing micronized griseofulvin led to significantly higher absorption rates compared to aqueous suspensions or commercial tablet formulations. [] This enhanced absorption is likely due to the linoleic and oleic acids present in corn oil, which may inhibit gastrointestinal motility and stimulate gallbladder evacuation, thereby improving drug absorption. []

Q3: What is the mechanism of action of griseofulvin and its derivatives against fungi?

A3: Griseofulvin exerts its antifungal activity by binding to tubulin, a protein crucial for the assembly of the mitotic spindle. [] This interaction disrupts the formation of the mitotic spindle, thereby inhibiting mitosis in susceptible fungi, making griseofulvin a fungistatic agent. []

Q4: Besides its antifungal activity, are there other potential therapeutic applications being explored for griseofulvin?

A4: Yes, research suggests that griseofulvin may have other therapeutic applications beyond its antifungal properties. For instance, studies have shown it can disrupt mitosis and cell division in human cancer cells and hinder the replication of the hepatitis C virus. [] Furthermore, there is evidence suggesting that griseofulvin might enhance ACE2 function, contribute to vascular vasodilation, and improve capillary blood flow. []

Q5: Are there any in vitro models used to study the potential cardioprotective effects of griseofulvin?

A5: Yes, research has explored the cardioprotective potential of griseofulvin using an in vitro model of S. aureus-induced infectious myocarditis. [] This model demonstrated that griseofulvin, alongside other compounds like sajaroketide A and altechromone A, exhibited significant cardioprotective effects. []

Q6: How do the metabolic profiles of griseofulvin compare across different model systems?

A6: Studies comparing the metabolism of radiolabeled griseofulvin in rat liver microsomes, isolated perfused rat livers, and rats with bile duct cannulas show consistent results. [] The primary metabolites identified in all three systems were 4-desmethylgriseofulvin and 6-desmethylgriseofulvin. [] Importantly, the ratio of these two metabolites remained relatively consistent across the different models, suggesting a good correlation between in vitro and in vivo metabolism of griseofulvin. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl methoxy[(methoxycarbonyl)amino]acetate](/img/structure/B117650.png)